N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
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Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator.
Scientific Research Applications
Antiviral Activity
Nitrosocarbonyl quinoline-2-carboxamide has demonstrated promising antiviral activity against the Influenza A Virus H1N1 . Influenza A remains a significant public health concern, and this compound’s inhibitory effects make it a potential candidate for further investigation. Researchers have explored its mechanism of action and efficacy in vitro.
Carbocyclic Nucleoside Analogues
The compound is involved in a short-cut synthesis of carbocyclic nucleoside analogues . These analogues play a crucial role in drug development, particularly for antiviral treatments. Nitrosocarbonyl chemistry serves as the synthetic strategy, leading to the creation of novel derivatives with potential therapeutic applications.
Human Herpes and Varicella Viruses
Studies have found that nitrosocarbonyl quinoline-2-carboxamide derivatives exhibit moderate activity against human herpes and varicella viruses . These findings suggest a broader antiviral potential beyond influenza, warranting further investigation.
Human Papilloma Virus (HPV)
Nitrosocarbonyl quinoline-2-carboxamide derivatives also display strong activity against the human papilloma virus (HPV) . Given the prevalence and impact of HPV-related diseases, this finding highlights the compound’s relevance in antiviral research.
Nitrosocarbonyl Chemistry
The synthetic protocol for these derivatives relies on nitrosocarbonyl chemistry . Nitrosocarbonyls are fleeting intermediates with synthetic applications, representing a remarkable aspect of organic chemistry. Researchers continue to explore their versatility and utility.
Oxidation of Nitrile Oxides
An alternative synthetic route involves the mild oxidation of nitrile oxides . This pathway contributes to the overall synthesis of nitrosocarbonyl quinoline-2-carboxamide and provides insights into its chemical reactivity.
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-7-5-6-12-10-14(22-15(12)13)16(19)18-11-17(20)8-3-2-4-9-17/h3,5-8,10,20H,2,4,9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHJJOYVIIAHNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
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